molecular formula C9H15ClF3N B6224628 6-(trifluoromethyl)bicyclo[4.1.1]octan-1-amine hydrochloride CAS No. 2763777-70-2

6-(trifluoromethyl)bicyclo[4.1.1]octan-1-amine hydrochloride

Cat. No.: B6224628
CAS No.: 2763777-70-2
M. Wt: 229.7
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Description

6-(trifluoromethyl)bicyclo[4.1.1]octan-1-amine hydrochloride is a chemical compound with a unique bicyclic structure. The presence of a trifluoromethyl group adds to its chemical stability and reactivity, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(trifluoromethyl)bicyclo[4.1.1]octan-1-amine hydrochloride typically involves multiple steps. One common method starts with the preparation of the bicyclic core, followed by the introduction of the trifluoromethyl group. The final step involves the formation of the amine hydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(trifluoromethyl)bicyclo[4.1.1]octan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions like temperature, pressure, and solvent choice play a significant role in determining the reaction pathway and product distribution.

Major Products

The major products formed depend on the type of reaction. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

6-(trifluoromethyl)bicyclo[4.1.1]octan-1-amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(trifluoromethyl)bicyclo[4.1.1]octan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity and specificity towards certain enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(trifluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride
  • 6-(trifluoromethyl)bicyclo[3.1.1]octan-1-amine hydrochloride

Uniqueness

Compared to similar compounds, 6-(trifluoromethyl)bicyclo[4.1.1]octan-1-amine hydrochloride offers unique structural features that can lead to distinct chemical reactivity and biological activity. The specific arrangement of the bicyclic core and the position of the trifluoromethyl group contribute to its unique properties.

Properties

CAS No.

2763777-70-2

Molecular Formula

C9H15ClF3N

Molecular Weight

229.7

Purity

95

Origin of Product

United States

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